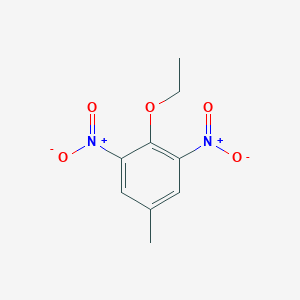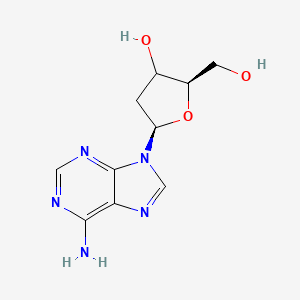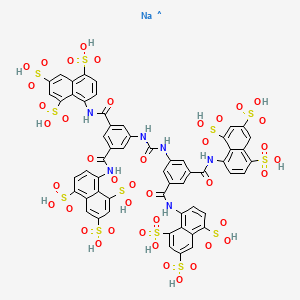
4-(10,15,20-Tripyridin-4-yl-21,23-dihydroporphyrin-5-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(10,15,20-Tripyridin-4-yl-21,23-dihydroporphyrin-5-yl)benzonitrile is a complex organic compound that belongs to the class of porphyrins. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. This particular compound is characterized by its unique structure, which includes a benzonitrile group attached to a porphyrin core substituted with pyridine rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(10,15,20-Tripyridin-4-yl-21,23-dihydroporphyrin-5-yl)benzonitrile typically involves the following steps:
Formation of the Porphyrin Core: The porphyrin core is synthesized through a condensation reaction involving pyrrole and an aldehyde, followed by oxidation.
Substitution with Pyridine Rings: The porphyrin core is then subjected to a substitution reaction with pyridine rings under controlled conditions.
Attachment of the Benzonitrile Group: Finally, the benzonitrile group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(10,15,20-Tripyridin-4-yl-21,23-dihydroporphyrin-5-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the porphyrin core.
Reduction: Reduction reactions can lead to the formation of reduced porphyrin derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyridine and benzonitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogenated compounds and strong bases are employed for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of the porphyrin core, as well as substituted derivatives with different functional groups.
Applications De Recherche Scientifique
4-(10,15,20-Tripyridin-4-yl-21,23-dihydroporphyrin-5-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential role in mimicking biological processes such as oxygen transport and electron transfer.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and sensors.
Mécanisme D'action
The mechanism of action of 4-(10,15,20-Tripyridin-4-yl-21,23-dihydroporphyrin-5-yl)benzonitrile involves its ability to coordinate with metal ions and participate in redox reactions. The porphyrin core can interact with various molecular targets, including enzymes and receptors, through its metal-binding sites. This interaction can modulate biological pathways and processes, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,10,15,20-Tetra(4-pyridyl)porphyrin: Similar in structure but lacks the benzonitrile group.
4-(10,15,20-Triphenyl-21H,23H-porphin-5-yl)benzenamine: Contains phenyl groups instead of pyridine rings.
Uniqueness
4-(10,15,20-Tripyridin-4-yl-21,23-dihydroporphyrin-5-yl)benzonitrile is unique due to the presence of both pyridine rings and a benzonitrile group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C42H26N8 |
|---|---|
Poids moléculaire |
642.7 g/mol |
Nom IUPAC |
4-(10,15,20-tripyridin-4-yl-21,23-dihydroporphyrin-5-yl)benzonitrile |
InChI |
InChI=1S/C42H26N8/c43-25-26-1-3-27(4-2-26)39-31-5-7-33(47-31)40(28-13-19-44-20-14-28)35-9-11-37(49-35)42(30-17-23-46-24-18-30)38-12-10-36(50-38)41(29-15-21-45-22-16-29)34-8-6-32(39)48-34/h1-24,47,50H |
Clé InChI |
HEGNJROTLGSNFT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=NC=C7)C8=CC=NC=C8)C=C4)C9=CC=NC=C9)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(3-Triethoxysilylpropoxycarbonyloxy)ethoxy]ethyl 3-triethoxysilylpropyl carbonate](/img/structure/B13410419.png)
![Pyridine, 2-(chloromethyl)-3-methyl-4-[(trifluoromethoxy)methyl]-](/img/structure/B13410427.png)
![1-[3-(2-Fluoroethyl)phenyl]methanamine](/img/structure/B13410430.png)
![(E,4R)-4-[(1R,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B13410443.png)

![(3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2,5-bis[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-[dideuterio(hydroxy)methyl]oxane-3,4,5-triol](/img/structure/B13410459.png)


![5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonic acid](/img/structure/B13410482.png)





